molecular formula C27H38O7 B1591108 Lucidenic acid B CAS No. 95311-95-8

Lucidenic acid B

Número de catálogo B1591108
Número CAS: 95311-95-8
Peso molecular: 474.6 g/mol
Clave InChI: GYRDSOABOBCYST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lucidenic acid B is a natural compound isolated from Ganoderma lucidum . It’s a type of triterpenoid , and it has been shown to induce apoptosis in cancer cells .


Synthesis Analysis

Lucidenic acid B is a product of the mevalonate pathway . The biosynthesis of lucidenic acids is still a topic of ongoing research, with scientists exploring the environmental and genetic regulation of its biosynthesis .


Molecular Structure Analysis

The molecular formula of Lucidenic acid B is C27H38O7 . Its average mass is 474.586 Da and its monoisotopic mass is 474.261749 Da .


Physical And Chemical Properties Analysis

Lucidenic acid B is a powder . Its solubility is in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Lucidenic acids, including Lucidenic acid B, have been found to induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . This suggests that Lucidenic acid B could potentially be used in cancer treatment.

Anti-Inflammatory Properties

Research has shown that Lucidenic acids possess anti-inflammatory properties . This means that Lucidenic acid B could potentially be used to treat conditions characterized by inflammation.

Antioxidant Properties

Lucidenic acids have been found to have antioxidant properties . This suggests that Lucidenic acid B could potentially be used to combat oxidative stress, which is implicated in various diseases, including heart disease and cancer.

Anti-Viral Properties

Studies have shown that Lucidenic acids possess anti-viral properties . This means that Lucidenic acid B could potentially be used in the treatment of viral infections.

Neuroprotective Properties

Research has indicated that Lucidenic acids have neuroprotective properties . This suggests that Lucidenic acid B could potentially be used to protect neurons from damage or degeneration.

Anti-Hyperlipidemic Properties

Lucidenic acids have been found to have anti-hyperlipidemic properties . This means that Lucidenic acid B could potentially be used to lower high levels of fats (lipids) in the blood.

Anti-Hypercholesterolemic Properties

Studies have shown that Lucidenic acids possess anti-hypercholesterolemic properties . This suggests that Lucidenic acid B could potentially be used to lower high cholesterol levels.

Anti-Diabetic Properties

Research has indicated that Lucidenic acids have anti-diabetic properties . This means that Lucidenic acid B could potentially be used in the treatment of diabetes.

Mecanismo De Acción

Lucidenic acid B induces apoptosis of cancer cells via the activation of caspase-9 and caspase-3, followed by the cleavage of PARP .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Direcciones Futuras

Studies on Lucidenic acid B are still preliminary and have several limitations. Therefore, more in-depth studies with optimal designs are essential for the development of Lucidenic acid B as medicines, functional foods, and nutraceuticals .

Propiedades

IUPAC Name

(4R)-4-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-16,23,28,34H,7-12H2,1-6H3,(H,31,32)/t13-,14-,15+,16+,23-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRDSOABOBCYST-HFAARYGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316630
Record name Lucidenic acid B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucidenic acid B

CAS RN

95311-95-8
Record name Lucidenic acid B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95311-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucidenic acid B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lucidenic acid B
Reactant of Route 2
Lucidenic acid B
Reactant of Route 3
Lucidenic acid B
Reactant of Route 4
Lucidenic acid B
Reactant of Route 5
Reactant of Route 5
Lucidenic acid B
Reactant of Route 6
Lucidenic acid B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.